3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid ethyl ester is a complex organic compound with significant applications in synthetic organic chemistry. This compound is characterized by the presence of tert-butoxy and tert-butoxycarbonylamino groups attached to a cyclopentanecarboxylic acid ethyl ester backbone. It is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid ethyl ester typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by esterification and cyclization reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxy or Boc groups can be replaced by other functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid ethyl ester has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in the treatment of various diseases.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The tert-butoxycarbonylamino group can act as a protecting group, preventing unwanted reactions during synthesis. The compound’s stability and reactivity are influenced by the electronic and steric effects of the tert-butoxy groups.
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid methyl ester
- 3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid propyl ester
Uniqueness
Compared to similar compounds, 3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid ethyl ester offers unique advantages in terms of stability and reactivity. Its specific structure allows for selective reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C17H31NO5 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C17H31NO5/c1-8-21-13(19)17(18-14(20)23-16(5,6)7)10-9-12(11-17)22-15(2,3)4/h12H,8-11H2,1-7H3,(H,18,20) |
InChI Key |
XYPXVWNNVZIKDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(C1)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.